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Compound of Interest

Compound Name: 5-Chlorosalicylic Acid

Cat. No.: B044635 Get Quote

In the realm of pharmaceutical development and chemical synthesis, the precise identification

of molecular isomers is paramount. The positional variance of a single functional group can

dramatically alter a compound's biological activity and chemical properties. This guide provides

a comprehensive spectroscopic comparison of 5-Chlorosalicylic Acid and its isomers, offering

a clear framework for their unambiguous identification using data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The isomers under examination—3-Chlorosalicylic Acid, 4-Chlorosalicylic Acid, and 5-
Chlorosalicylic Acid—all share the same molecular formula (C₇H₅ClO₃) and weight (172.57

g/mol ).[1][2][3] However, the substitution pattern of the chlorine atom on the salicylic acid

backbone creates distinct electronic environments, resulting in unique spectral fingerprints for

each molecule.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data gathered for each isomer, providing

a quantitative basis for their differentiation.

¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between these

isomers. The chemical shifts of the aromatic protons are particularly informative, as they are

directly influenced by the shielding and deshielding effects of the adjacent chloro, hydroxyl, and

carboxylic acid groups.
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Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound Solvent H3 H4 H5 H6

3-

Chlorosalicyli

c Acid

CDCl₃ - ~7.37 (dd) ~7.02 (dd) ~6.96 (dd)

4-

Chlorosalicyli

c Acid

DMSO-d₆ ~7.8 (d) - ~6.9 (dd) ~7.7 (d)

5-

Chlorosalicyli

c Acid

DMSO-d₆ ~7.8 (d) ~7.4 (dd) - ~6.9 (d)

Data is compiled from various sources and may be subject to slight variations based on

experimental conditions.[4][5]

Infrared (IR) Spectroscopy Data
IR spectroscopy provides insights into the vibrational modes of the functional groups within the

molecules. While all isomers will exhibit characteristic peaks for the O-H, C=O, and C-Cl

bonds, the precise wavenumbers can shift based on the intramolecular environment.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group
3-Chlorosalicylic
Acid

4-Chlorosalicylic
Acid

5-Chlorosalicylic
Acid

O-H (Carboxylic Acid) 3100-2300 (broad) 3100-2400 (broad) 3100-2400 (broad)

C=O (Carbonyl) ~1630 ~1684 ~1680

C=C (Aromatic) ~1590, 1564 ~1594 ~1595

C-O ~1223, 1192 ~1278, 1188 ~1270, 1180

Data is indicative and sourced from publicly available spectral databases.[2][5][6][7]
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Mass Spectrometry (MS) Data
Mass spectrometry reveals the mass-to-charge ratio (m/z) of the parent molecule and its

fragmentation patterns. While all three isomers have the same molecular ion peak, the relative

abundances of their fragment ions can differ, providing clues to their structure.

Table 3: Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions

3-Chlorosalicylic Acid 172/174
154/156 ([M-H₂O]⁺), 126/128

([M-CO₂H]⁺)

4-Chlorosalicylic Acid 172/174
154/156 ([M-H₂O]⁺), 126/128

([M-CO₂H]⁺)

5-Chlorosalicylic Acid 172/174
154/156 ([M-H₂O]⁺), 126/128

([M-CO₂H]⁺)

The presence of chlorine results in characteristic isotopic patterns (M and M+2 peaks in an

approximate 3:1 ratio). Fragmentation patterns can be influenced by the ionization method.[2]

[8][9][10]

UV-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy measures the electronic transitions within the molecule. The position of

the chlorine atom affects the extent of conjugation and the energy of these transitions, leading

to shifts in the maximum absorption wavelength (λmax).

Table 4: UV-Vis Absorption Maxima (λmax)

Compound Solvent λmax (nm)

3-Chlorosalicylic Acid Ethanol ~310

4-Chlorosalicylic Acid Ethanol ~300

5-Chlorosalicylic Acid Methanol ~313
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Data is compiled from various sources and may vary depending on the solvent and pH.[1][11]

Experimental Workflow and Methodologies
The following diagram and protocols outline the general workflow and detailed methodologies

for the spectroscopic analysis of 5-Chlorosalicylic Acid isomers.
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Caption: General workflow for the spectroscopic comparison and identification of chlorosalicylic

acid isomers.

Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy[12][13]

Sample Preparation: Dissolve approximately 5-10 mg of the chlorosalicylic acid isomer in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure
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the sample is fully dissolved.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 0-14 ppm, a sufficient number of scans (e.g., 16-64)

to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

Data Analysis: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals and determine the chemical shifts (δ) relative

to a reference standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy[12]

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle until a fine, homogeneous mixture is obtained. Place the mixture into a

pellet die and apply pressure to form a transparent pellet.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and acquire the sample spectrum. Typically, spectra are

collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis: Analyze the spectrum to identify the characteristic absorption bands

corresponding to the various functional groups.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy[14]

Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an

absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Fill a quartz cuvette with the prepared solution and another with the pure

solvent (as a reference). Scan a range of wavelengths (e.g., 200-400 nm) to record the
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absorption spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting

spectrum.

4. Mass Spectrometry (MS)[12][15]

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer,

often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source

(e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Mass Analysis: Scan a range of mass-to-charge (m/z) values to detect the molecular ion and

its fragment ions.

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major

fragment ions. Compare the fragmentation pattern with known patterns to aid in structural

elucidation. The isotopic distribution for chlorine-containing fragments should be examined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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